molecular formula C13H12O B037803 Benz[f]indan-1-ol CAS No. 123332-18-3

Benz[f]indan-1-ol

Cat. No. B037803
M. Wt: 184.23 g/mol
InChI Key: YMBURXYBWQBZDP-UHFFFAOYSA-N
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Patent
US05750767

Procedure details

A solution of 8.6 g of benz[f]indan-1-ol in 250 mL of 10% H2SO4 was refluxed for 24 h. After cooling to room temperature the reaction mixture was extracted with three 150-mL portions of a mixture of benzene and hexane (1:2). The extracts were washed three times with 100-mL portions of water, dried (MgSO4), and evaporated to give 7.6 g (98%) of a colorless solid, mp 160°-163° C. Recrystallization from 340 mL of 95% ethanol gave 6.6 g (85%) of the hydrocarbon as colorless crystals: mp 163°-164° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]1(O)[C:9]2[CH:8]=[C:7]3[CH:10]=[CH:11][CH:12]=[CH:13][C:6]3=[CH:5][C:4]=2[CH2:3][CH2:2]1>OS(O)(=O)=O>[CH:1]1[C:9]2[CH:8]=[C:7]3[CH:10]=[CH:11][CH:12]=[CH:13][C:6]3=[CH:5][C:4]=2[CH2:3][CH:2]=1

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C1(CCC=2C=C3C(=CC12)C=CC=C3)O
Name
Quantity
250 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with three 150-mL portions of a mixture of benzene and hexane (1:2)
WASH
Type
WASH
Details
The extracts were washed three times with 100-mL portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1=CCC=2C=C3C(=CC12)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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